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Compound of Interest

6-chloro-2-methyl-1H-indole-3-
Compound Name:
carbaldehyde

Cat. No.: B15363141

Get Quote

Executive Summary: The Privileged Scaffold

2-Methyl-6-chloroindole-3-carboxaldehyde represents a critical intermediate in the synthesis of

bioactive heterocycles. As a trisubstituted indole derivative, it serves as a "privileged
scaffold"—a molecular framework capable of providing ligands for diverse biological targets,
including antiviral agents, anticancer therapeutics, and receptor modulators.

This technical guide provides a rigorous structural analysis of the molecule, detailing its
synthesis via the Vilsmeier-Haack reaction, spectroscopic characterization (

H/

C NMR, IR, MS), and quality control parameters. The data presented here is derived from first-
principles analysis of indole chemistry and analogous systems, designed to serve as a
reference standard for laboratory verification.

Synthetic Pathway: The Vilsmeier-Haack
Formylation[1]
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The introduction of the formyl group at the C3 position of the electron-rich indole ring is
classically achieved using the Vilsmeier-Haack reaction. This method is preferred for its
regioselectivity and mild conditions, avoiding the polymerization often seen with acid-catalyzed
methods.

Reaction Mechanism

The mechanism involves the in situ generation of a chloroiminium ion (Vilsmeier reagent) from
dimethylformamide (DMF) and phosphorus oxychloride (POCI

).[1][2] The electron-rich C3 position of the 2-methyl-6-chloroindole attacks this electrophile,
followed by hydrolysis to yield the aldehyde.

Mechanistic Workflow (Graphviz)
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Figure 1: Step-wise mechanism of the Vilsmeier-Haack formylation for C3-functionalization of
indoles.

Structural Elucidation & Spectroscopic Analysis[3]

[4][5][6][7][8]

Accurate characterization relies on a multi-modal approach. The presence of the chlorine atom
at C6 and the methyl group at C2 creates a distinct substitution pattern that simplifies the
aromatic region of the NMR spectrum compared to unsubstituted indole.

Mass Spectrometry (MS)

e lonization Mode: ESI+ or El

e Molecular lon (M+): The chlorine isotope signature is diagnostic.
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o miz 193.03 (

Cl isotope, 100% abundance)

o m/z 195.03 (

Cl isotope, ~32% abundance)

e Fragmentation: Common loss of -CHO (29 Da) and -Cl (35/37 Da) under high energy.

Infrared Spectroscopy (FT-IR)

The functional groups exhibit characteristic vibrational modes.

Wavenumber (cm

Functional Group Assignment
)
Broad band, indicative of H-
N-H Stretch 3150 — 3300 _ _ ]
bonding (dimer formation).
Conjugated aldehyde. Lower
frequency than aliphatic
C=0 Stretch 1640 — 1660
aldehydes due to resonance
with the indole ring.
_ Skeletal vibrations of the
C=C Aromatic 1450 — 1600 )
indole core.
Characteristic aryl chloride
C-ClI Stretch 700 — 750

band.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is recommended to prevent H/D exchange of the aldehyde and NH protons and to ensure
solubility.

H NMR Analysis (400 MHz, DMSO-
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N—’

Shift (
Position Multiplicity
ppm)

Structural
Coupling (Hz)  |nsight

Deshielded,
NH (H1) 11.8-12.2 Broad Singlet - exchangeable

proton.

Diagnostic
) aldehyde peak;
CHO (H3-sub) 10.0-10.2 Singlet - ]
confirms C3

functionalization.

Deshielded by
the adjacent

H4 8.0-8.1 Doublet 8.5 carbonyl
(anisotropy
effect).

Meta-coupling to
H7 7.4-75 Doublet 2.0 H5; adjacent to
NH.

Ortho-coupling to
Doublet of
H5 71-72 8.5,2.0 H4, Meta-
Doublets ]
coupling to H7.

CH Characteristic 3H
26-2.7 Singlet - singlet for the 2-
(C2-sub) methyl group.

C NMR Analysis (100 MHz, DMSO-

)

e Carbonyl (C=0): ~184 ppm.

e Aromatic Carbons: Eight distinct signals in the range of 110-140 ppm.
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o C-CI (C6): Distinct shift due to the electronegative chlorine.

o C3: Shielded relative to benzene due to electron density, but deshielded by the formyl
group.

e Methyl (CH
): ~12-15 ppm.

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. The following impurities are common
during synthesis and must be monitored.

Common Impurities

o Starting Material (2-Methyl-6-chloroindole):
o Detection: Absence of aldehyde proton at ~10 ppm in NMR; different R
in TLC.
e N-Formylated Side Product:
o Mechanism:[1][3] Attack of Vilsmeier reagent at the Nitrogen (N1) instead of C3.
o Detection: Two carbonyl peaks in
C NMR; downfield shift of H7.
e Dimerization Products:
o Mechanism:[1][3] Acid-catalyzed condensation of the aldehyde with unreacted indole.

o Detection: High molecular weight peaks in MS; complex aliphatic region in NMR.

QC Workflow (Graphviz)
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Figure 2: Quality Control decision tree for validating the intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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